Dibromo(4-tert-butylphenyl)borane
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Overview
Description
Dibromo(4-tert-butylphenyl)borane is an organoboron compound characterized by the presence of two bromine atoms and a tert-butyl group attached to a phenyl ring, which is further bonded to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(4-tert-butylphenyl)borane typically involves the reaction of 4-tert-butylphenylboronic acid with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
Dibromo(4-tert-butylphenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding bromo or phenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Bromo or phenyl derivatives.
Substitution: Various substituted phenylboranes depending on the nucleophile used.
Scientific Research Applications
Dibromo(4-tert-butylphenyl)borane has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound can be used to synthesize boron-containing biomolecules for biological studies.
Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of Dibromo(4-tert-butylphenyl)borane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the boron center. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the bromine atoms and tert-butyl group, making it less reactive in certain reactions.
Dibromo(phenyl)borane: Similar structure but without the tert-butyl group, affecting its steric properties and reactivity.
4-tert-Butylphenylboronic acid: Contains the tert-butyl group but lacks the bromine atoms, leading to different reactivity patterns.
Uniqueness
Dibromo(4-tert-butylphenyl)borane is unique due to the combination of the tert-butyl group and bromine atoms, which provide both steric hindrance and reactive sites for various chemical transformations. This makes it a versatile reagent in organic synthesis and materials science.
Properties
CAS No. |
76782-93-9 |
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Molecular Formula |
C10H13BBr2 |
Molecular Weight |
303.83 g/mol |
IUPAC Name |
dibromo-(4-tert-butylphenyl)borane |
InChI |
InChI=1S/C10H13BBr2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 |
InChI Key |
FPBAJNNKMNSIMY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)C)(Br)Br |
Origin of Product |
United States |
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